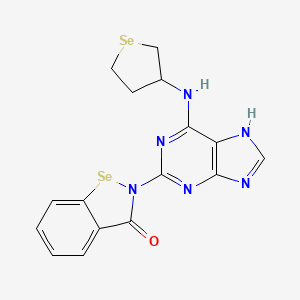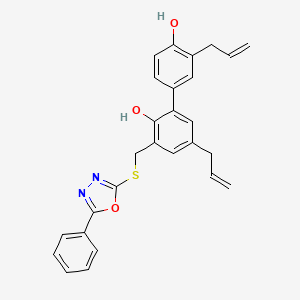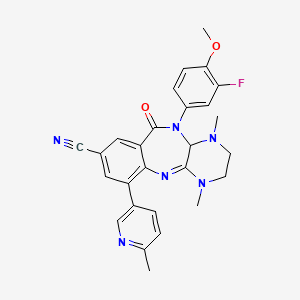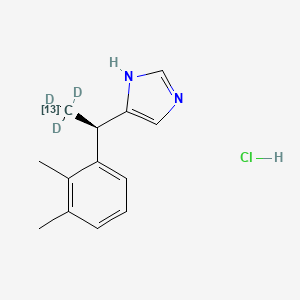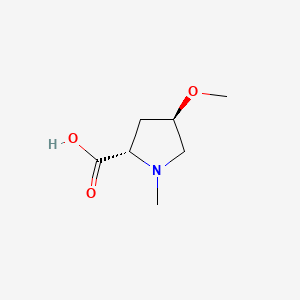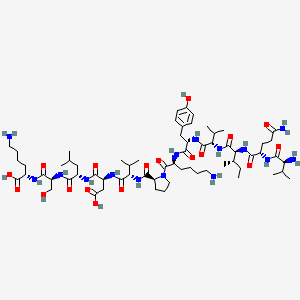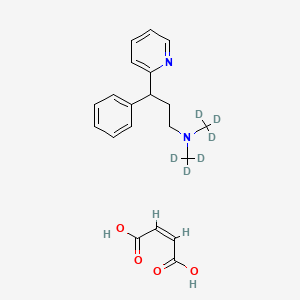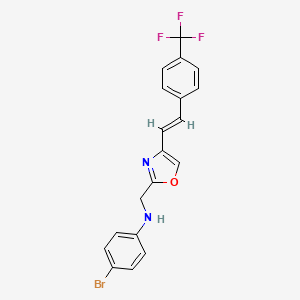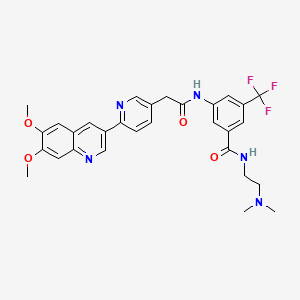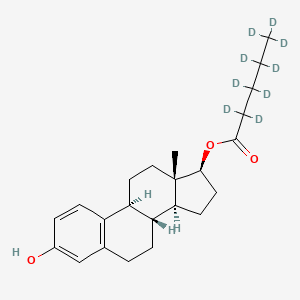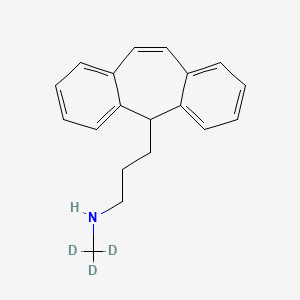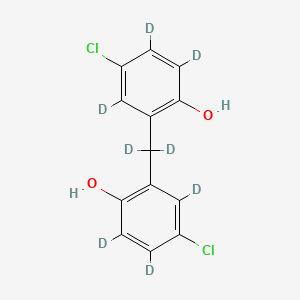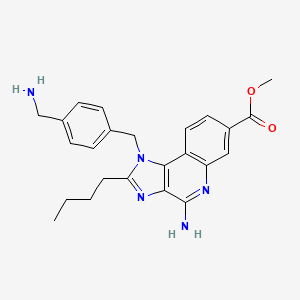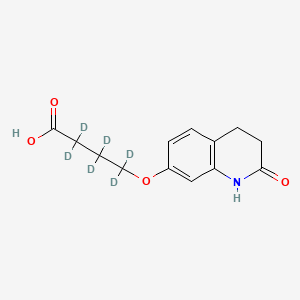
Aripiprazole metabolite-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aripiprazole metabolite-d6 is a deuterium-labeled version of the active metabolite of aripiprazole, an atypical antipsychotic drug. This compound is primarily used in pharmacokinetic studies to understand the metabolism and elimination of aripiprazole in the human body. The deuterium labeling helps in distinguishing the metabolite from the parent drug and other metabolites during analytical procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aripiprazole metabolite-d6 involves the incorporation of deuterium atoms into the molecular structure of the active metabolite of aripiprazole. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the consistency and purity of the final product. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Aripiprazole metabolite-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated analogs of the parent compound .
Applications De Recherche Scientifique
Aripiprazole metabolite-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and elimination of aripiprazole in the human body.
Drug Interaction Studies: Helps in understanding the interactions between aripiprazole and other drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: Investigates the effects of aripiprazole and its metabolites on various biological systems .
Mécanisme D'action
The mechanism of action of aripiprazole metabolite-d6 is similar to that of aripiprazole. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique receptor profile helps in stabilizing dopamine and serotonin levels in the brain, which is crucial for its antipsychotic effects. The deuterium labeling does not significantly alter the pharmacological activity of the compound but aids in its identification and quantification in biological samples .
Comparaison Avec Des Composés Similaires
Dehydro-aripiprazole: The primary active metabolite of aripiprazole.
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action.
Cariprazine: An antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Uniqueness: Aripiprazole metabolite-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and analytical studies. The deuterium atoms help in differentiating the compound from other metabolites and the parent drug, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexadeuterio-4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid |
InChI |
InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)/i1D2,2D2,7D2 |
Clé InChI |
JLLAHJYNQOJXOM-OIHJGMMVSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |
SMILES canonique |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


